molecular formula C7H2BrClN2O4S B1529882 4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride CAS No. 1807170-77-9

4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride

Cat. No.: B1529882
CAS No.: 1807170-77-9
M. Wt: 325.52 g/mol
InChI Key: ZCRHGQWPDDDPSW-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H2BrClN2O4S and its molecular weight is 325.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H2BrClN2O4S, which features a bromine atom, a cyano group, and a nitro group attached to a benzenesulfonyl moiety. This structure is crucial for its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can prevent tumor growth.
  • Microtubule Dynamics : Similar to other diarylsulfonamides, this compound may affect microtubule dynamics by binding at the colchicine site of tubulin. This action can result in antimitotic effects, making it a candidate for cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Reference
Study 1Inhibition of tumor cell proliferationEnzyme inhibition
Study 2Antiparasitic effects against LeishmaniaMicrotubule dynamics disruption
Study 3Potential neuroprotective effectsModulation of neurotransmitter levels

Case Studies

  • Anticancer Activity : A study investigated the antiproliferative effects of various sulfonyl chlorides, including this compound. Results indicated significant inhibition of cancer cell lines through enzyme targeting pathways, leading to reduced cell viability .
  • Antiparasitic Properties : Research focused on the compound's efficacy against Leishmania infantum amastigotes demonstrated its potential as a novel treatment for visceral leishmaniasis. The mechanism involved inhibition of microtubule dynamics, similar to existing treatments but with differing properties that may enhance therapeutic outcomes .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may modulate neurotransmitter levels, offering potential neuroprotective benefits in conditions like Alzheimer's disease. Further investigation into its interaction with biogenic amines is warranted .

Properties

IUPAC Name

4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(16(9,14)15)2-6(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHGQWPDDDPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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